molecular formula C8H7BrN2O B2498692 5-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one CAS No. 84712-08-3

5-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one

Cat. No. B2498692
CAS RN: 84712-08-3
M. Wt: 227.061
InChI Key: YNULJBICDDCLTN-UHFFFAOYSA-N
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Description

5-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one is a chemical compound with potential interest in various fields of chemistry due to its unique structure and properties. The compound serves as a scaffold for further chemical modifications, leading to the development of new materials and bioactive molecules.

Synthesis Analysis

The synthesis of related benzimidazole derivatives involves various strategies, including cyclization reactions and one-pot synthesis methods. For instance, the reaction of bromosalicylaldehyde with diaminephenylene under specific conditions leads to benzimidazole derivatives through a cyclization process (Sun Ducheng, 2012). Furthermore, a one-pot synthesis approach has been introduced for 1,2-diphenyl-1H-benzo[d]imidazole derivatives, showcasing the versatility in synthesizing benzimidazole compounds (Manman Sun et al., 2014).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives, including the specific compound , is typically confirmed using techniques like X-ray crystallography, NMR, and IR spectroscopy. Such studies provide detailed insights into the arrangement of atoms and the overall geometry of the molecules (P. Murthy et al., 2017).

Chemical Reactions and Properties

Benzimidazole compounds, including 5-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one, participate in various chemical reactions, leading to a wide range of derivatives with diverse properties. These reactions include N-arylation, C–H functionalization, and formation of coordination polymers, demonstrating the reactivity and functional versatility of the benzimidazole core (R. Patra et al., 2013).

Physical Properties Analysis

The physical properties of benzimidazole derivatives are influenced by their molecular structure. Studies involving spectroscopic methods and computational chemistry provide insights into the vibrational modes, electronic transitions, and other physical characteristics relevant to their application potential (H. Gökce et al., 2014).

Chemical Properties Analysis

The chemical properties of 5-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one and its derivatives, such as reactivity patterns, stability, and interaction with other molecules, are crucial for their application in material science and medicinal chemistry. Investigations using various analytical techniques help elucidate these properties, guiding the development of new compounds with tailored functionalities (A. Tavman, 2006).

Scientific Research Applications

Structural Analysis and Design of Amyloid-Avid Probes

5-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one and its regioisomers have been studied in the context of designing amyloid-avid probes. The structures of these compounds have been elucidated through NMR NOESY experiments and single-crystal X-ray diffraction analysis. This research is significant for understanding the structural aspects of benzimidazole compounds, which are crucial in the design of probes for amyloid structures (Ribeiro Morais, Santos, Santos, & Paulo, 2012).

Antimicrobial Activity

A study on the synthesis and antimicrobial activity of novel compounds related to 5-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one demonstrated their potential in combating bacterial and fungal infections. These compounds exhibited comparable antibacterial activity to standard antibiotics like Streptomycin and Benzyl penicillin, and antifungal activity against Fluconazole (Reddy & Reddy, 2010).

Synthesis and Application in Coordination Polymers

The synthesis and properties of coordination polymers, incorporating compounds similar to 5-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one, have been explored. These coordination polymers are significant in materials science for their potential applications in various fields, including luminescence and magnetism (He et al., 2020).

Development of Cardiotonic Agents

Research on derivatives of 1,3-dihydro-2H-imidazol-2-ones, a class closely related to 5-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one, has shown promising results in the development of cardiotonic agents. These agents have demonstrated potential in the treatment of congestive heart failure (Schnettler, Dage, & Grisar, 1982).

Synthesis and Identification of Novel Compounds

In another study, novel compounds derived from 5-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one were synthesized and identified. This research contributes to the expanding library of benzimidazole derivatives and their potential applications in various fields of chemistry and pharmaceuticals (Adnan, Hassan, & Thamer, 2014).

Safety and Hazards

The compound is classified under the GHS07 hazard class . The hazard statements include H302-H315-H320-H335 . Precautionary measures include P261-P280-P301+P312-P302+P352-P305+P351+P338 .

Future Directions

Imidazole compounds, including 5-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one, have a broad range of chemical and biological properties, making them valuable in the development of new drugs . As such, they are likely to continue being a focus of research in the future.

properties

IUPAC Name

6-bromo-3-methyl-1H-benzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c1-11-7-3-2-5(9)4-6(7)10-8(11)12/h2-4H,1H3,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNULJBICDDCLTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one

Synthesis routes and methods

Procedure details

A solution of 4-bromo-N1-methylbenzene-1,2-diamine (581 mg, 2.89 mmol) in methylene chloride (50 mL) was cooled to 0° C. in an ice/water bath and treated dropwise with a solution of 20% phosgene in toluene (1.52 mL). When the addition was complete, triethylamine (585 mg, 5.78 mmol) was added and the reaction stirred at 0° C. for 30 min. After this time, the reaction was poured into 1 M hydrochloric acid (80 mL) and extracted with methylene chloride. The combined organic layers were washed with water and dried over sodium sulfate. The drying agent was removed by filtration and the filtrate concentrated under reduced pressure. The resulting residue was purified by trituration with ethyl acetate to afford 5-bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one. 1H NMR (400 MHz, DMSO-d6) δ 10.98 (bs, 1H), 7.17 (dd, J=8.4, 1.6 Hz, 1H), 7.10 (d, J=1.6 Hz, 1H), 7.05 (d, J=8.4 Hz, 1H), 3.26 (s, 3H).
Quantity
581 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.52 mL
Type
solvent
Reaction Step Two
Quantity
585 mg
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
reactant
Reaction Step Four

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